3-[Methyl(4-nitrophenyl)amino]propanenitrile
Description
3-[Methyl(4-nitrophenyl)amino]propanenitrile (CAS: 31464-38-7) is an organic compound with the molecular formula C₁₆H₁₅N₅O₂ and a molecular weight of 309.33 g/mol. Structurally, it features a nitrile group (-CN), a methyl-substituted amino linkage, and a 4-nitrophenylazo moiety. This compound is notable for its applications in analytical chemistry, particularly in reverse-phase HPLC separations using specialized columns like Newcrom R1 . Its azo group (-N=N-) contributes to its stability and chromophoric properties, making it relevant in dye chemistry and materials science.
Properties
IUPAC Name |
3-(N-methyl-4-nitroanilino)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-12(8-2-7-11)9-3-5-10(6-4-9)13(14)15/h3-6H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSKYLXGRUGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-nitrophenyl)amino]propanenitrile typically involves the reaction of 4-nitroaniline with acrylonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-nitroaniline attacks the electrophilic carbon of acrylonitrile, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(4-nitrophenyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-[Methyl(4-aminophenyl)amino]propanenitrile.
Reduction: 3-[Methyl(4-nitrophenyl)amino]propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Methyl(4-nitrophenyl)amino]propanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[Methyl(4-nitrophenyl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular processes and signaling pathways.
Comparison with Similar Compounds
Azo vs. Non-Azo Derivatives
- Azo-containing analogs (e.g., Disperse Orange 33, CAS 69472-19-1) exhibit strong absorbance in the visible spectrum due to the conjugated azo group, making them suitable as dyes . In contrast, non-azo derivatives like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile prioritize electronic effects (e.g., nitro groups) for charge transfer in pharmaceutical applications .
Alkyl Chain Variations
- The methyl substituent in the target compound provides moderate hydrophobicity (LogP: 3.72) , whereas Disperse Orange 33’s butyl group increases hydrophobicity (LogP: ~4.5), enhancing its affinity for synthetic fibers . Ethyl-substituted analogs (e.g., CAS DTXSID00788997) balance steric bulk and solubility .
Electron-Withdrawing Groups
- The 4-nitro group in the target compound enhances electrophilicity, aiding in nucleophilic substitution reactions. Brominated analogs (e.g., 64071-85-8) introduce heavier atoms, altering UV-Vis spectra and thermal stability .
Physicochemical Properties
- Solubility : Methyl and ethyl derivatives show higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to bulkier analogs like Disperse Orange 33 .
- Thermal Stability : Azo compounds generally decompose above 200°C, while nitrile-containing derivatives exhibit higher stability due to the -CN group’s strong bonding .
Biological Activity
3-[Methyl(4-nitrophenyl)amino]propanenitrile, with CAS No. 97473-81-9, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitrile functional group attached to a propanamine backbone, with a methyl and a nitrophenyl group contributing to its unique chemical properties. This structural arrangement suggests potential interactions with various biological targets.
Target Interactions
The biological activity of this compound may involve interactions with:
- Enzymes : The compound could act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptors : It may bind to various receptors, modulating their activity and influencing physiological responses.
Proposed Mechanisms
Based on structural analogs, the compound might exert its effects through:
- Electrophilic Substitution : The nitrophenyl group can enhance electrophilicity, allowing for interactions with nucleophilic sites in biological molecules.
- Hydrogen Bonding : The presence of the amine group may facilitate hydrogen bonding with target proteins or nucleic acids.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer : Potential efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory : Possible reduction in inflammatory markers.
- Antimicrobial : Activity against various bacterial strains.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 4-Nitroaniline | Antimicrobial | |
| N-(4-Nitrophenyl)propanamide | Anti-inflammatory |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of nitrophenyl compounds showed significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest (Reference ).
- Anti-inflammatory Effects : Research indicated that similar compounds could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases (Reference ).
- Antimicrobial Properties : A comparative study highlighted the antimicrobial activity of nitrophenyl derivatives against Gram-positive and Gram-negative bacteria, indicating broad-spectrum efficacy (Reference ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
